4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is an organic compound that features a tert-butyl group, a tetrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aromatic nitriles using sodium azide in the presence of zinc salts as catalysts.
Attachment of the Tetrazole Ring to the Phenyl Group: The tetrazole ring is then attached to the phenyl group through a substitution reaction, often using palladium-catalyzed reactions under microwave irradiation.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl hydroperoxide as a methyl source.
Formation of the Benzenesulfonamide Moiety: The final step involves the formation of the benzenesulfonamide moiety, which can be achieved through sulfonation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the sulfonamide moiety.
Scientific Research Applications
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies investigating the biological activity of tetrazole-containing molecules, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The sulfonamide moiety can also interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- 4-tert-butyl-N-[3-(1H-tetrazol-5-yl)phenyl]benzenesulfonamide
- 4-tert-butyl-N-[3-(1H-tetrazol-2-yl)phenyl]benzenesulfonamide
Uniqueness
This compound is unique due to the specific positioning of the tetrazole ring and the tert-butyl group, which can influence its reactivity and interaction with biological targets. The presence of the sulfonamide moiety further enhances its potential for diverse chemical and biological applications.
Properties
IUPAC Name |
4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-17(2,3)13-7-9-16(10-8-13)25(23,24)19-14-5-4-6-15(11-14)22-12-18-20-21-22/h4-12,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGKDLIJUFCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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